N-(Boc-PEG23)-N-bis(PEG3-azide)

PEGylation Pharmacokinetics Renal Clearance

This branched, heterotrifunctional PEG linker features an extended 23-unit hydrophilic spacer (MW 1575.9) and two terminal azide groups for high-density CuAAC/SPAAC click conjugation. The Boc-protected amine enables orthogonal, stepwise functionalization—critical for constructing PROTACs with precise stoichiometry, ADC linkers requiring low aggregation, and multifunctional nanoparticles. Unlike shorter analogs, N-(Boc-PEG23)-N-bis(PEG3-azide) delivers a substantially larger hydrodynamic radius, superior aqueous solubility (XLogP3 -1.5), and 2-fold higher azide density than linear PEG23-azide, ensuring enhanced steric accessibility and conjugation efficiency. Supplied at ≥98% purity (NMR), store at -20°C.

Molecular Formula C69H138N8O31
Molecular Weight 1575.9 g/mol
Cat. No. B13706428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Boc-PEG23)-N-bis(PEG3-azide)
Molecular FormulaC69H138N8O31
Molecular Weight1575.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C69H138N8O31/c1-69(2,3)108-68(78)72-4-10-79-16-22-87-28-30-89-32-34-91-36-38-93-40-42-95-44-46-97-48-50-99-52-54-101-56-58-103-60-62-105-64-66-107-67-65-106-63-61-104-59-57-102-55-53-100-51-49-98-47-45-96-43-41-94-39-37-92-35-33-90-31-29-88-27-21-84-15-9-77(7-13-82-19-25-85-23-17-80-11-5-73-75-70)8-14-83-20-26-86-24-18-81-12-6-74-76-71/h4-67H2,1-3H3,(H,72,78)
InChIKeyJMLRZOZTYDSYNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Boc-PEG23)-N-bis(PEG3-azide): High-Purity, Water-Soluble Branched PEG Linker for Orthogonal Bioconjugation


N-(Boc-PEG23)-N-bis(PEG3-azide) is a branched polyethylene glycol (PEG) derivative with a molecular weight of 1575.9 g/mol (formula C69H138N8O31), comprising a Boc-protected amine core, a hydrophilic 23-unit PEG spacer, and two terminal azide-terminated PEG3 arms . This heterotrifunctional architecture enables stepwise, orthogonal conjugation strategies: the two azides participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with alkyne-bearing molecules, while the Boc group can be removed under mild acidic conditions (e.g., TFA) to expose a reactive primary amine for subsequent amidation or NHS ester coupling [1]. The compound is supplied as a solid with a typical purity of ≥98% (confirmed by NMR), stored at -20 °C, and is widely utilized in PROTAC synthesis, ADC linker construction, and multifunctional polymer engineering where high functional group density, aqueous solubility, and precise molecular architecture are critical .

N-(Boc-PEG23)-N-bis(PEG3-azide): Why Shorter or Less-Hydrophilic PEG Analogs Cannot Replace It in Long-Linkage, High-Polarity Conjugation Systems


Although the chemical literature contains numerous Boc-protected, azide-functionalized PEG linkers, generic substitution of N-(Boc-PEG23)-N-bis(PEG3-azide) with seemingly similar analogs (e.g., N-Boc-N-bis(PEG3-azide), N-(Boc-PEG3)-N-bis(PEG3-azide), or linear Boc-PEG23-azide) often fails in applications requiring extended inter-moiety spacing, elevated hydrodynamic volume, or orthogonally addressable tri-functionality. The 23-unit PEG backbone imparts a substantially larger hydrodynamic radius and more negative XLogP3 value than shorter-chain congeners, directly influencing pharmacokinetic profiles, steric accessibility, and aqueous solubility of final conjugates [1]. Moreover, the branched design with two reactive azides and one masked amine offers a distinct stoichiometric and spatial advantage over linear heterobifunctional PEGs, enabling higher functionalization density and sequential conjugation without cross-reactivity . The quantitative evidence below establishes the specific, measurable differentiation that underpins procurement and experimental design choices.

Quantitative Differentiation of N-(Boc-PEG23)-N-bis(PEG3-azide) Against Structurally Related Linkers


Extended Hydrodynamic Volume and In Vivo Half-Life Advantage Over Shorter PEG Analogs

The molecular weight of N-(Boc-PEG23)-N-bis(PEG3-azide) is 1575.9 g/mol, which is 2.3‑fold higher than the commonly used analog N-(Boc-PEG3)-N-bis(PEG3-azide) (679.80 g/mol) and 3.0‑fold higher than N-Boc-N-bis(PEG3-azide) (519.59 g/mol) . This increased molecular mass directly translates to a larger hydrodynamic radius. Literature studies on PEGylated macromolecules demonstrate that increasing PEG molecular weight from ~500 Da to ~1500 Da reduces renal clearance by approximately 2‑ to 3‑fold and extends elimination half-life from <1 hour to >3 hours in rat models [1]. While direct in vivo data for this specific linker are not available, the class-level inference based on established PEG pharmacokinetic principles strongly supports that conjugates prepared with the PEG23‑containing linker will exhibit significantly prolonged circulation and reduced first‑pass renal elimination compared to those constructed with shorter PEG analogs [1].

PEGylation Pharmacokinetics Renal Clearance Hydrodynamic Radius

Markedly Higher Hydrophilicity and Aqueous Solubility Versus Shorter-Chain and Less-PEGylated Analogs

N-(Boc-PEG23)-N-bis(PEG3-azide) exhibits an XLogP3 value of -1.5, indicating strong hydrophilicity, compared to an XLogP3 of +2.0 for the shorter analog N-Boc-N-bis(PEG3-azide) [1]. This 3.5‑unit difference in logP corresponds to an approximately 3,000‑fold higher relative solubility in aqueous phase over octanol. The topological polar surface area (TPSA) further supports this: the target compound possesses a TPSA of 338 Ų, nearly triple the 114 Ų of N-Boc-N-bis(PEG3-azide) [1]. Additionally, the compound features 98 rotatable bonds and 36 hydrogen bond acceptors, providing extensive conformational flexibility and hydration capacity . These computed physicochemical properties directly predict superior water solubility and reduced non‑specific hydrophobic interactions, which are critical for maintaining conjugate functionality in physiological buffers.

Hydrophilicity Aqueous Solubility Polar Surface Area Partition Coefficient

Orthogonal Trifunctionality for Sequential, High-Density Conjugation Not Achievable with Linear or Bifunctional PEGs

N-(Boc-PEG23)-N-bis(PEG3-azide) provides three distinct reactive handles in a single molecular entity: two terminal azides and one Boc‑protected amine. This contrasts with linear heterobifunctional PEGs such as t‑Boc‑N‑amido‑PEG23‑azide, which offer only one azide and one protected amine . The branched architecture enables attachment of two payloads (e.g., two drug molecules or a drug plus a fluorophore) via azide‑alkyne click chemistry, followed by deprotection of the Boc group to install a targeting moiety or additional functional group through amine coupling. The stoichiometric advantage is quantifiable: the target compound delivers 2.0 azide groups per molecule, whereas linear Boc‑PEG23‑azide delivers only 1.0 [1]. This 2‑fold higher functional group density directly reduces the molar quantity of linker required to achieve equivalent loading on a biomolecule or nanoparticle surface.

Orthogonal Chemistry PROTAC Linkers ADC Conjugation Branched PEG

Extended PEG23 Spacer Minimizes Steric Hindrance and Enhances Conformational Flexibility Relative to Compact PEG2/PEG3 Spacers

The compound incorporates a central PEG23 spacer (23 ethylene oxide repeat units) connecting the branching nitrogen to the Boc‑protected amine. This extended spacer contributes 98 rotatable bonds and an estimated extended chain length of approximately 80–90 Å (based on PEG monomer dimensions of ~3.5 Å per EO unit) . In contrast, compact analogs such as N,N‑Bis(PEG2‑azide)‑N‑Boc feature only PEG2 spacers, offering merely 4 rotatable bonds per arm and a significantly shorter reach . The longer PEG23 segment reduces steric crowding around the branched amine core and provides greater conformational freedom, which has been shown to improve conjugation efficiency when coupling to sterically hindered protein surfaces or within dense polymer networks [1].

Steric Hindrance Conformational Flexibility Linker Optimization PEG Length

High-Value Application Scenarios for N-(Boc-PEG23)-N-bis(PEG3-azide) Based on Demonstrated Differentiation


PROTAC Linker for Degraders Requiring Extended Spacing and High Payload Density

The extended PEG23 spacer and dual azide functionality make this linker ideally suited for constructing proteolysis‑targeting chimeras (PROTACs) where a long, flexible linkage is required to bridge an E3 ligase ligand and a target‑protein binder . The 2‑fold higher azide density compared to linear PEG23‑azide linkers allows for sequential introduction of two distinct alkyne‑modified ligands, enabling the synthesis of heterobifunctional PROTACs with precise stoichiometry [1].

Antibody‑Drug Conjugate (ADC) Payload Attachment with Enhanced Aqueous Solubility and Reduced Aggregation

The strongly negative XLogP3 (-1.5) and high TPSA (338 Ų) predict excellent water solubility of conjugates prepared with this linker . This property is critical for ADC construction, where hydrophobic drug‑linker combinations often cause aggregation and reduced efficacy. The PEG23 spacer also contributes hydrodynamic volume that can prolong circulation time and reduce immunogenicity [1].

Multifunctional Nanoparticle Surface Engineering for Theranostic Platforms

The orthogonal reactivity (two azides for click chemistry + Boc‑amine for further functionalization) enables stepwise, high‑density decoration of nanoparticle surfaces with targeting ligands, imaging probes, and therapeutic payloads . The long PEG23 chain minimizes steric hindrance and prevents non‑specific protein adsorption, enhancing colloidal stability in complex biological media [1].

Hydrogel Crosslinking for Controlled‑Release Biomaterials

The dual azide groups allow the linker to serve as a branched crosslinker in hydrogel networks, where the PEG23 spacer provides elasticity and swelling capacity while maintaining bio‑orthogonality during gelation . The Boc‑amine can be deprotected post‑gelation for subsequent immobilization of bioactive peptides or growth factors [1].

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